molecular formula C16H16ClNO2 B13867383 (5-Chloro-6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone

(5-Chloro-6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone

Cat. No.: B13867383
M. Wt: 289.75 g/mol
InChI Key: PIJPEBMZZHGROZ-UHFFFAOYSA-N
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Description

(5-Chloro-6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone is a chemical compound that features a pyridine ring substituted with chlorine and methoxy groups, and a phenyl ring substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone typically involves the reaction of 5-chloro-6-methoxypyridine with 4-isopropylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5-Chloro-6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of (5-Chloro-6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-6-methoxypyridin-2-yl)methanamine
  • 5-Chloro-6-methoxynicotinic acid
  • 3-Chloro-2-methoxy-5-methylpyridine

Uniqueness

(5-Chloro-6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone is unique due to its specific substitution pattern on the pyridine and phenyl rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

(5-chloro-6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone

InChI

InChI=1S/C16H16ClNO2/c1-10(2)11-4-6-12(7-5-11)15(19)14-9-8-13(17)16(18-14)20-3/h4-10H,1-3H3

InChI Key

PIJPEBMZZHGROZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=NC(=C(C=C2)Cl)OC

Origin of Product

United States

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